4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride
Overview
Description
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-methylpropanoyl group.
Preparation Methods
The synthesis of 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-Methylpropanoyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride. The general reaction scheme is as follows:
4-(2-Methylpropanoyl)benzenesulfonic acid+Thionyl chloride→4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common reagents used in these reactions include bases (e.g., pyridine), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can alter their properties and functions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with sulfonyl functional groups.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound .
Comparison with Similar Compounds
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a 2-methylpropanoyl group, which imparts different reactivity and properties.
Benzenesulfonyl chloride: Lacks the additional substituent on the benzene ring, making it less sterically hindered and more reactive in certain reactions.
4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a 2-methylpropanoyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
4-(2-methylpropanoyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-7(2)10(12)8-3-5-9(6-4-8)15(11,13)14/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXSPUMETNZQOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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